molecular formula C17H15NO4 B7843087 (2E)-3-{4-[(4-methoxyphenyl)carbamoyl]phenyl}prop-2-enoic acid

(2E)-3-{4-[(4-methoxyphenyl)carbamoyl]phenyl}prop-2-enoic acid

Cat. No.: B7843087
M. Wt: 297.30 g/mol
InChI Key: LAUIQEJEYGURBK-NYYWCZLTSA-N
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Description

(2E)-3-{4-[(4-methoxyphenyl)carbamoyl]phenyl}prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a methoxyphenyl group and a carbamoyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-{4-[(4-methoxyphenyl)carbamoyl]phenyl}prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 4-formylbenzoic acid.

    Formation of Intermediate: The 4-methoxyaniline reacts with 4-formylbenzoic acid to form an intermediate Schiff base.

    Cyclization and Formation of Final Product: The intermediate undergoes cyclization and subsequent reaction with malonic acid in the presence of a base, such as sodium ethoxide, to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-{4-[(4-methoxyphenyl)carbamoyl]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

(2E)-3-{4-[(4-methoxyphenyl)carbamoyl]phenyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-methoxyphenyl)carbamoyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

    Cinnamic Acid Derivatives: Compounds like cinnamic acid and its derivatives share structural similarities.

    Methoxyphenyl Compounds: Compounds containing methoxyphenyl groups, such as vanillin.

Uniqueness:

    Structural Features: The presence of both a methoxyphenyl group and a carbamoyl group attached to a phenyl ring makes it unique.

    Functional Properties: Its specific chemical and biological properties distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-3-[4-[(4-methoxyphenyl)carbamoyl]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-22-15-9-7-14(8-10-15)18-17(21)13-5-2-12(3-6-13)4-11-16(19)20/h2-11H,1H3,(H,18,21)(H,19,20)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUIQEJEYGURBK-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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